Acetoacetanilide

Description

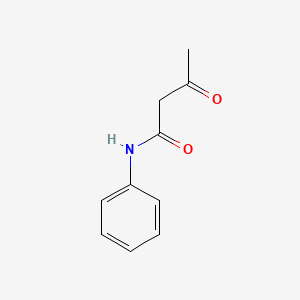

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRDKSSFIWVSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024397 | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |

CAS No. |

102-01-2, 86349-51-1 | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOACETANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35JB9PY3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |

| Record name | ACETOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Reaction Mechanisms of Acetoacetanilide

Advanced Synthetic Methodologies for Acetoacetanilide (B1666496) Production

The production of this compound can be achieved through several key reactions, including the reaction of aniline (B41778) with ethyl acetoacetate (B1235776), acetoacetylation with acetoacetyl chloride, and the use of ketene (B1206846) dimer. Each method offers different advantages in terms of yield, purity, and environmental impact.

Reaction of Aniline with Ethyl Acetoacetate: Mechanistic Investigations

The synthesis of this compound from aniline and ethyl acetoacetate is a well-established method. orgsyn.org The reaction mechanism involves the nucleophilic attack of the amino group of aniline on the ester carbonyl carbon of ethyl acetoacetate. This is followed by the elimination of an ethanol (B145695) molecule to form the amide bond.

Aniline + Ethyl Acetoacetate → this compound + Ethanol

Mechanistically, the reaction proceeds through a tetrahedral intermediate formed from the addition of aniline to the ester group of ethyl acetoacetate. The subsequent collapse of this intermediate, with the departure of the ethoxide leaving group, yields the final this compound product.

Acetoacetylation of Aniline using Acetoacetyl Chloride: Kinetic Studies

Acetoacetylation of aniline can also be achieved using acetoacetyl chloride. orgsyn.org This method is generally faster and can be carried out at lower temperatures compared to the reaction with ethyl acetoacetate due to the higher reactivity of the acid chloride.

The reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetoacetyl chloride. This is a classic Schotten-Baumann type reaction, which is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The kinetics of this reaction are typically second-order, being first-order in both aniline and acetoacetyl chloride. The rate of the reaction is significantly influenced by the solvent and the nature of the base used.

Ketene Dimer Reaction with Aniline: Optimization and Yield Enhancement

The reaction of aniline with ketene dimer is another important industrial method for producing this compound. orgsyn.orggoogle.com Ketene dimer serves as an effective acetoacetylating agent.

The reaction is typically performed by adding a solution of ketene dimer in a suitable solvent, such as benzene (B151609), to a solution of aniline. orgsyn.org The mixture is then heated under reflux to complete the reaction. orgsyn.org A patent describes a process where aniline and ketene dimer are reacted in an organic solvent under anaerobic conditions to produce this compound with a higher melting point, which is beneficial for its preservation. google.com

Optimization of this process often involves controlling the reaction temperature and the rate of addition of the ketene dimer to minimize side reactions. A described procedure involves the dropwise addition of a benzene solution of ketene dimer to a stirred solution of aniline in benzene over 30 minutes, followed by refluxing for one hour. orgsyn.org This method can yield up to 74% of the product after recrystallization. orgsyn.org

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Reference |

| Aniline | Ketene Dimer | Benzene | Dropwise addition, then reflux for 1 hour | 74% | orgsyn.org |

| Aniline | Ketene Dimer | Ethanol | Stirring at 23°C, then isothermal holding at 40°C | High | google.com |

| Aniline | Ketene Dimer | Propanol | Stirring at 30°C, then isothermal holding at 50°C | High | google.com |

Alternative and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of this compound. These approaches focus on reducing or eliminating the use of hazardous solvents and catalysts.

Solvent-free synthesis offers significant advantages in terms of waste reduction and process simplification. chemistrydocs.com Research has shown that the reaction between aniline and ethyl acetoacetate can be carried out under solvent-free conditions, sometimes with microwave assistance, to produce this compound, which can then undergo cyclization. Another green approach involves a one-pot multicomponent condensation of 8-hydroxyquinoline, aromatic aldehyde, this compound, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. tandfonline.com

The use of catalysts can enhance the efficiency and selectivity of this compound synthesis. Zeolites, with their shape-selective properties and tunable acidity, have been explored as catalysts in various organic reactions. core.ac.ukgoogle.com For instance, the reaction of aliphatic amines with this compound has been studied in the presence of a zeolite catalyst under solvent-free conditions. acs.orgnih.gov

Triethylamine (B128534) has been used as a basic catalyst in the cyclo-condensation reaction for the synthesis of quinoline (B57606) derivatives, where this compound can be a reactant. tandfonline.com The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in the reaction of ethyl acetoacetate and aniline in toluene (B28343) has also been reported. google.com

| Catalyst | Reactants | Solvent | Reaction Conditions | Reference |

| Zeolite | Aliphatic Amines, this compound | Solvent-Free | - | acs.orgnih.gov |

| Triethylamine | 1,3-Cyclohexanedione, Primary Amines, Arylidene Malononitrile (B47326) | Ethanol | Reflux for 6-8 hours | tandfonline.com |

| 4-Dimethylaminopyridine (DMAP) | Ethyl Acetoacetate, Aniline | Toluene | Reflux for 20-36 hours | google.com |

Solvent-Free Reaction Systems

Detailed Reaction Mechanisms and Pathways of this compound

The reactivity of this compound is centered around its keto-enol tautomerism, the acidic nature of its active methylene (B1212753) group, and the chemistry of its amide bond. These features allow it to participate in a wide array of chemical transformations.

This compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is fundamental to its reactivity. masterorganicchemistry.comquora.com The interconversion can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org While X-ray crystallography confirms that the keto-amide tautomer is the predominant form in the solid state, the enol form is crucial for many of its reactions. wikipedia.org

Keto Tautomer: The keto form contains two carbonyl groups. The carbon atoms of these carbonyls are electrophilic and can be attacked by nucleophiles.

Enol Tautomer: The enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). The enol acts as a carbon-centered nucleophile, with the α-carbon (the carbon adjacent to the C-OH group) being particularly electron-rich and reactive towards electrophiles. masterorganicchemistry.comyoutube.com

Under basic conditions, a proton is removed from the active methylene group to form a resonance-stabilized enolate ion. This enolate is an even more potent nucleophile than the enol, with a negative charge delocalized over the oxygen atoms and the α-carbon. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. libretexts.org

The nucleophilic character of the enol or enolate is central to the reactions of the active methylene group, while the electrophilic nature of the keto form's carbonyl carbons can be exploited in other reactions.

The methylene group (–CH₂–) situated between the two carbonyl groups in this compound is termed an "active methylene group". The protons on this carbon are significantly acidic (pKa ≈ 10.7) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both adjacent oxygen atoms. nih.govchemicalland21.com This acidity is the basis for a multitude of important synthetic reactions.

The high reactivity of this group allows for reactions such as alkylation and bromination. For instance, selective mono-bromination occurs exclusively at the active methylene position, even when an excess of the brominating agent is used. rsc.org Furthermore, studies have shown that in the presence of cesium carbonate, this compound undergoes exclusive di-C-alkylation with alkyl halides, with no competing N-alkylation at the amide nitrogen. researchgate.netsemanticscholar.org

The Knoevenagel condensation is a classic reaction involving an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base like an amine. thermofisher.com The active methylene group of this compound readily participates in this reaction. The process begins with the base-catalyzed formation of the enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield an α,β-unsaturated product. mdpi.comnih.gov

This condensation is often the initial step in multicomponent reactions that lead to complex heterocyclic structures. mdpi.comnih.govresearchgate.net For example, the reaction of this compound, an aromatic aldehyde, and a cyanomethylene reagent like malononitrile can produce 4H-pyran or 1,4-dihydropyridine (B1200194) derivatives, depending on the catalyst used. researchgate.netjst.go.jp

A proposed mechanism for the formation of a bicyclic heterocycle from this compound and malononitrile begins with a Knoevenagel condensation between the ketone carbonyl of this compound and malononitrile. mdpi.comnih.gov

Table 1: Examples of Knoevenagel Condensation Products from this compound

| Aldehyde/Ketone | Reagent 2 | Catalyst | Product Type |

|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Triethylamine | 4H-Pyran derivatives |

| Aromatic Aldehydes | Ethyl Cyanoacetate (B8463686) | Triethylamine | 4H-Pyran derivatives |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine derivatives |

This table is based on data from multicomponent reactions where Knoevenagel condensation is a key step. mdpi.comnih.govresearchgate.netjst.go.jp

The Michael addition involves the 1,4-addition of a nucleophile (a Michael donor), such as the enolate of this compound, to an α,β-unsaturated carbonyl compound (a Michael acceptor). akj.azakj.az In this reaction, the enolate generated from the active methylene group of this compound attacks the β-carbon of the unsaturated system.

This reaction is fundamental to the synthesis of a variety of substituted pyridone derivatives. akj.azamanote.com For instance, the reaction of this compound with substituted ylidenecyanoacetamides in the presence of a base like methyl piperazine (B1678402) proceeds via a Michael addition pathway. akj.az Similarly, Michael addition of this compound to benzylidenemalononitriles has been used to synthesize various pyridine (B92270) derivatives. akj.az These reactions often proceed as a domino sequence, where the initial Michael addition is followed by an intramolecular cyclization and other transformations to yield the final heterocyclic product. researchgate.net

This compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. core.ac.uk The combination of the active methylene group and the amide functionality within the same molecule provides the necessary components for various cyclization strategies. Many of these syntheses are multicomponent reactions where this compound is combined with other reagents to build complex ring systems in a single pot. mdpi.comresearchgate.net

Examples of heterocyclic systems synthesized from this compound include:

Quinolones: In the presence of sulfuric acid, this compound undergoes intramolecular cyclization via dehydration to form 4-methyl-2-quinolone. wikipedia.org

Pyridines and Piperidines: Multicomponent reactions involving aldehydes and a nitrogen source (like ammonium acetate) or other nitrogen-containing reagents can lead to the formation of dihydropyridines. researchgate.netjst.go.jpcore.ac.uk Piperidine (B6355638) derivatives can also be formed through tandem Michael addition and cyclization reactions. mdpi.comresearchgate.net

Pyrans: The reaction of this compound with aldehydes and malononitrile or ethyl cyanoacetate, catalyzed by a base like triethylamine, yields 4H-pyran derivatives. researchgate.netjst.go.jp The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. jst.go.jp

Thienopyridines: Derivatives of this compound can be used to synthesize fused heterocyclic systems like thieno[2,3-b]pyridines through a sequence of S-alkylation and cyclization reactions. researchgate.net

Pyrroles: this compound can be a starting material in the synthesis of substituted pyrroles, which are important structural motifs in medicinal chemistry. quora.comresearchgate.net

Table 2: Heterocyclic Systems Derived from this compound

| Heterocyclic System | Reaction Type | Key Reagents | Reference(s) |

|---|---|---|---|

| 4-Methyl-2-quinolone | Intramolecular Cyclization | Sulfuric Acid | wikipedia.org |

| 1,4-Dihydropyridines | Multicomponent Reaction | Aromatic Aldehyde, Malononitrile, Ammonium Acetate | researchgate.netjst.go.jp |

| 4H-Pyrans | Multicomponent Reaction | Aromatic Aldehyde, Malononitrile, Triethylamine | researchgate.netjst.go.jp |

| Piperidines | Michael Addition/Cyclization | Ylidenemalononitriles | mdpi.comakj.az |

The amide linkage (–C(O)NH–) in this compound also participates in chemical reactions, although it is generally less reactive than esters. chemicalland21.com

Hydrolysis: The amide bond is resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions, typically requiring heat. This reaction yields aniline and acetoacetic acid (which is unstable and may decarboxylate to acetone (B3395972) and carbon dioxide). chemicalland21.comvulcanchem.com

N-Substitution: While C-alkylation at the active methylene group is highly favored, N-substitution at the amide nitrogen is also possible under specific conditions, though less common. semanticscholar.orgvulcanchem.com

Dehydration: In the presence of strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), amides can be dehydrated to form nitriles. echemi.com

Intramolecular Interactions: The nitrogen lone pair of the amide group can participate in electronic interactions with the adjacent carbonyl group (nN→π*CO), which contributes to the stability of the molecule. researchgate.net

The reactivity of the amide group, particularly in cyclization reactions, complements the chemistry of the active methylene group, making this compound a highly versatile building block in organic synthesis.

Amide Linkage Reactivity

Hydrolysis and Transamidation Studies

Hydrolysis: The hydrolysis of this compound, the chemical decomposition involving the breaking of a bond and the addition of a water molecule, has been a subject of study. oecd.orgscihub.org Under abiotic conditions, the hydrolysis of this compound to aniline is a slow process, with one study noting only 3.6% decomposition after 167.5 days. oecd.org The rate of hydrolysis can be accelerated by the presence of an acid catalyst. scihub.orgoarjpublication.com In acid-catalyzed hydrolysis of esters, which follows a similar principle, the reaction is typically first-order. oarjpublication.comdoubtnut.com The final products of the hydrolysis of an this compound derivative, specifically 2-(N-acetylaminoethylthio)-acetoacetanilide, have been identified. koreascience.kr

Transamidation: Transamidation involves the exchange of an amine moiety in an amide. nih.gov Due to the stability of the amide bond, this reaction is often challenging and may require a catalyst. nih.govresearchgate.net Studies have shown that acetoacetanilides can undergo reactions with various primary and secondary amines to produce substituted ureas, a process that involves the in-situ formation of isocyanates rather than a direct transamidation of the anilide group itself. lnu.edu.cnacs.org This specific reaction pathway highlights a unique reactivity of the this compound structure. lnu.edu.cn More general transamidation reactions often employ metal catalysts, such as those based on iron(III) or cerium oxide, or proceed under solvent-free conditions to drive the reaction. organic-chemistry.orgrsc.org The mechanism can be influenced by the cooperation of Lewis acid sites and base sites on the catalyst surface. rsc.org

Role as a Masked Isocyanate in Urea (B33335) Synthesis

This compound serves as a valuable precursor, or "masked isocyanate," for the synthesis of unsymmetrically substituted ureas. lnu.edu.cnacs.orgnih.gov This method provides a practical and efficient route to these compounds, which have applications in various fields. lnu.edu.cn The reaction involves treating this compound with a range of primary or secondary amines. nih.gov This process liberates a reactive isocyanate intermediate in situ, which then reacts with the amine to form the urea product in high yields. lnu.edu.cnacs.org

This approach offers advantages over methods that use zeolite catalysts at high temperatures (180 °C) to produce symmetric ureas. lnu.edu.cn The masked isocyanate strategy can proceed without a catalyst under milder conditions. lnu.edu.cn The versatility of this method is demonstrated by its successful application with various amines to create a library of substituted aryl ureas. lnu.edu.cnnih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Primary or Secondary Amine | Unsymmetrically Substituted Urea | In-situ formation of isocyanate intermediate. lnu.edu.cn |

This interactive table summarizes the role of this compound as a masked isocyanate in urea synthesis.

Oxidation Reactions of this compound

The oxidation of this compound can be achieved using various oxidizing agents, often involving metal complexes as catalysts. researchgate.netmdpi.comnih.gov These reactions can lead to the formation of radical species, which can, in turn, initiate other chemical processes like polymerization.

Kinetics and Mechanism of Oxidation (e.g., with Hexacyanoferrate(III))

The kinetics of the oxidation of this compound by potassium hexacyanoferrate(III) in an aqueous alkaline medium have been investigated. researchgate.net222.29.81 This reaction is catalyzed by the hydroxide (B78521) ion and shows a complex kinetic profile.

Key Kinetic Findings:

The reaction order is less than unity with respect to both this compound and the hydroxide ion concentration. researchgate.net222.29.81

The rate of reaction is influenced by the ionic strength of the medium. researchgate.net

The final product of the oxidation has been identified as a dimer. researchgate.net

A proposed mechanism based on these experimental results involves the formation of free radical intermediates. researchgate.net The process begins with the deprotonation of this compound by the hydroxide ion to form an enolate anion. This anion then reacts with the hexacyanoferrate(III) complex in a slow, rate-determining step to generate an this compound radical. This radical can then dimerize to form the final product.

| Parameter | Observation | Reference |

| Order w.r.t. This compound | Less than unit order | researchgate.net222.29.81 |

| Order w.r.t. Hydroxide Ion | Less than unit order | researchgate.net222.29.81 |

| Final Product | Dimer | researchgate.net |

This interactive table presents the kinetic data for the oxidation of this compound with hexacyanoferrate(III).

Radical Formation and Polymerization Initiation

The oxidation of this compound is a source of free radicals. For instance, the reaction between ceric ions (Ce⁴⁺) and this compound generates both C-centered and N-centered primary radicals. researchgate.net These radicals are highly reactive and can initiate the polymerization of vinyl monomers, such as acrylamide. researchgate.netresearchgate.net

The presence of this compound in such systems significantly enhances the rate of polymerization compared to initiation by ceric ions alone. researchgate.net The initiation mechanism involves the redox reaction between the ceric ion and this compound, producing the radicals that then add to monomer units, starting the polymer chain growth. researchgate.netwikipedia.org Spectroscopic evidence, such as IR spectra, confirms that fragments of this compound are incorporated into the resulting polymer, providing direct proof of its role as an initiator. researchgate.net

Alkylation Reactions and Mechanistic Analysis

Alkylation of this compound involves the introduction of an alkyl group into the molecule. numberanalytics.commt.com As this compound possesses an active methylene group flanked by two carbonyl groups, its enolate is an ambident nucleophile, meaning it can react at either a carbon or an oxygen atom. ic.ac.ukpharmaxchange.info This leads to a competition between C-alkylation and O-alkylation.

The outcome of the reaction (C- vs. O-alkylation) is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the counter-ion. ic.ac.ukreddit.com For example, studies on related active methylene compounds like ethyl acetoacetate show that polar, aprotic solvents tend to favor O-alkylation, while protic solvents can promote C-alkylation by solvating the oxygen atom of the enolate. ic.ac.uk Softer electrophiles, like alkyl iodides, generally favor C-alkylation, whereas harder electrophiles favor O-alkylation. reddit.com

In a specific study, the alkylation of this compound using alkyl halides in the presence of cesium carbonate in DMF resulted in the exclusive formation of the di-C-alkylated product. semanticscholar.org Notably, no N-alkylation or O-alkylation was observed under these conditions, demonstrating a high degree of selectivity for C-alkylation. semanticscholar.org The reaction proceeded cleanly at room temperature, highlighting an efficient method for the selective dialkylation of the active methylene carbon in this compound. semanticscholar.org

| Condition | Outcome | Key Observation | Reference |

| Cesium Carbonate, DMF, Alkyl Halide | Di-C-alkylation | Exclusive C-alkylation, no N- or O-alkylation observed. | semanticscholar.org |

This interactive table summarizes the findings of a specific alkylation study on this compound.

Derivatives and Their Advanced Synthesis in Heterocyclic Chemistry

Synthesis of Thiophene (B33073) Derivatives from Acetoacetanilide (B1666496)

The synthesis of thiophene rings using this compound is a well-established and significant transformation in heterocyclic chemistry, primarily achieved through the Gewald reaction.

Multi-component Reactions with Malononitrile (B47326) and Elemental Sulfur

A primary method for synthesizing thiophene derivatives from this compound is the Gewald reaction, a multi-component condensation involving a carbonyl compound, an α-cyanoester (or a related active methylene (B1212753) compound like malononitrile), and elemental sulfur in the presence of a base. wikipedia.org The reaction of this compound with malononitrile and elemental sulfur, typically catalyzed by a base such as triethylamine (B128534) in a solvent like 1,4-dioxane (B91453) or ethanol (B145695), yields highly substituted 2-aminothiophene derivatives. researchgate.netscirp.orgtandfonline.com

The process begins with a Knoevenagel condensation between the ketone functionality of this compound and the active methylene group of malononitrile. wikipedia.org This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org This one-pot synthesis is highly efficient for creating poly-functionalized thiophenes. researchgate.netajol.infounn.edu.ng For instance, the reaction between this compound (or its substituted derivatives), malononitrile, and elemental sulfur produces 2-amino-4-methyl-N-phenylthiophene-3-carbonitrile derivatives in good yields. scirp.orgtandfonline.com

Table 1: Gewald Reaction for Thiophene Synthesis from this compound Derivatives

| This compound Derivative | Active Methylene Compound | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Malononitrile | Triethylamine / 1,4-Dioxane | 2-Amino-4-methyl-N-phenylthiophene-3-carbonitrile | researchgate.netscirp.org |

| Substituted Acetoacetanilides | Malononitrile | Triethylamine / Ethanol | Corresponding 2-aminothiophene derivatives | tandfonline.comunn.edu.ng |

| Substituted Acetoacetanilides | Ethyl Cyanoacetate (B8463686) | Triethylamine / 1,4-Dioxane | Corresponding 2-aminothiophene-3-carboxylate derivatives | scirp.orgscirp.org |

This table summarizes the reactants and conditions for the Gewald synthesis of thiophenes.

Reactivity of Thiophene Derivatives for Further Functionalization

The 2-aminothiophene derivatives synthesized from this compound are valuable intermediates for creating more complex and fused heterocyclic systems. researchgate.netresearchgate.net The amino group and the adjacent cyano group on the thiophene ring are key sites for further chemical modifications.

The 2-amino group can undergo various reactions:

Diazotization: It can be diazotized and coupled with other reagents to form azo dyes. researchgate.net

Acylation: Reaction with acetic anhydride (B1165640) leads to the formation of the corresponding N-acetyl derivative. researchgate.netajol.info

Condensation: The amino group can react with reagents like phenylisothiocyanate to produce fused thieno[2,3-d]pyrimidine (B153573) systems. scirp.orgajol.info

Cyclization with other reagents: Reaction with ethyl cyanoacetate can yield an N-cyanoacetamide derivative, which is a versatile intermediate for further heterocyclizations, such as forming coumarin (B35378) derivatives upon reaction with salicylaldehyde. researchgate.netresearchgate.net

The 4-methyl group, activated by the electron-withdrawing cyano group, also exhibits reactivity. researchgate.net Furthermore, the entire thiophene scaffold can be elaborated. For example, reaction of the initial thiophene product with more elemental sulfur can lead to the formation of dithieno[c]thiophene derivatives. researchgate.net These subsequent reactions highlight the utility of this compound-derived thiophenes as building blocks in the synthesis of diverse heterocyclic structures. researchgate.netscirp.orgscirp.orgresearchgate.net

Synthesis of Pyran Derivatives

This compound is also a key starting material for the synthesis of 4H-pyran derivatives through multi-component reactions. These reactions are valued for their efficiency and ability to generate molecular complexity in a single step.

Multicomponent Reactions with Aromatic Aldehydes and Cyanomethylene Reagents

The one-pot condensation of an aromatic aldehyde, a cyanomethylene reagent (such as malononitrile or ethyl cyanoacetate), and this compound is a common and effective method for synthesizing poly-functionalized 4H-pyrans. researchgate.netnih.govjst.go.jp The reaction is typically carried out in a suitable solvent like ethanol or 1,4-dioxane and is often base-catalyzed. researchgate.netjst.go.jp

The proposed mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and the cyanomethylene reagent to form an arylidenemalononitrile intermediate. jst.go.jpmdpi.com Subsequently, a Michael addition of the enolate of this compound to this intermediate occurs, followed by intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system. jst.go.jp This approach allows for the synthesis of a diverse library of 2-amino-4-aryl-4H-pyran derivatives by varying the aromatic aldehyde and the this compound substituent. researchgate.netnih.gov

Table 2: Synthesis of 4H-Pyran Derivatives via Multicomponent Reaction

| Aldehyde | Cyanomethylene Reagent | This compound Derivative | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | This compound | Triethylamine | 2-Amino-6-methyl-4-phenyl-5-(phenylcarbamoyl)-4H-pyran-3-carbonitrile | researchgate.netjst.go.jp |

| 4-Chlorobenzaldehyde | Malononitrile | This compound | Triethylamine | 2-Amino-4-(4-chlorophenyl)-6-methyl-5-(phenylcarbamoyl)-4H-pyran-3-carbonitrile | researchgate.netjst.go.jp |

| Furfural | Malononitrile | p-Methylthis compound | Triethylamine | 2-Amino-4-(furan-2-yl)-6-methyl-5-(p-tolylcarbamoyl)-4H-pyran-3-carbonitrile | researchgate.netjst.go.jp |

This table illustrates examples of multicomponent reactions used to synthesize various 4H-pyran derivatives.

Catalytic Influences on Regioselectivity

The choice of catalyst in these multi-component reactions can significantly influence the reaction pathway and the final product structure. While the term regioselectivity applies to reactions with multiple possible orientations of addition or cyclization, in this context, the catalyst often dictates the chemoselectivity—that is, which of several possible heterocyclic rings is formed.

Specifically, when reacting this compound, an aromatic aldehyde, and malononitrile, the choice between a basic catalyst like triethylamine and a nitrogen source like ammonium (B1175870) acetate (B1210297) directs the reaction towards different products. researchgate.netnih.govjst.go.jp

Triethylamine: The use of a catalytic amount of triethylamine typically promotes the formation of 4H-pyran derivatives. researchgate.netnih.govjst.go.jp The base facilitates the Michael addition and subsequent cyclization involving the oxygen atom of the this compound enolate. jst.go.jp

Ammonium Acetate: When ammonium acetate is used as the catalyst, it also serves as a nitrogen source. This leads to the formation of 1,4-dihydropyridine (B1200194) derivatives instead of pyrans. researchgate.netnih.govjst.go.jp The reaction proceeds through a Hantzsch-like pathway where ammonia (B1221849) (from ammonium acetate) is incorporated into the final heterocyclic ring.

Other catalysts, including various nanoparticles and green catalysts like sodium alginate, have also been explored to improve yields, shorten reaction times, and conduct these syntheses under more environmentally benign conditions. nih.govorgchemres.orgajol.info For example, naturally occurring alginate has been used as a green organocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov

Synthesis of Dihydropyridine (B1217469) Derivatives

This compound is a valuable β-dicarbonyl component in the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that produces 1,4-dihydropyridine (1,4-DHP) derivatives. wikipedia.org These compounds are of significant interest in medicinal chemistry. The typical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgfrontiersin.org

In syntheses utilizing this compound, the reaction involves the one-pot, three-component cyclocondensation of an aromatic aldehyde, this compound, and an ammonia source (e.g., aqueous ammonia or ammonium acetate). asianpubs.orgasianpubs.org This reaction results in the formation of 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxamide derivatives. asianpubs.org

Various catalytic systems and reaction conditions have been developed to optimize the synthesis of these dihydropyridine derivatives, aiming for higher yields, shorter reaction times, and greener protocols. jocpr.comresearchgate.netresearchgate.net For example, efficient syntheses have been reported using catalysts like bismuth trichloride (B1173362) under solvent-free conditions or simply by refluxing in ethanol without an expensive or toxic catalyst. asianpubs.orgjocpr.com The reaction proceeds through the formation of enamine and chalcone-type intermediates, which then undergo cyclization to generate the 1,4-dihydropyridine core. frontiersin.org The versatility of this reaction allows for the creation of a wide range of N,N',4-trisubstituted dihydropyridine-3,5-dicarboxamides by varying the starting aldehyde and the this compound. researchgate.netresearch-nexus.net

Table 3: Synthesis of Dihydropyridine Derivatives from this compound

| Aldehyde | This compound Derivative | Nitrogen Source / Catalyst | Product Class | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | p-Nitrothis compound | Aqueous Ammonia / Ethanol | 2,6-Dimethyl-N,N'-bis(4-nitrophenyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxamides | asianpubs.orgasianpubs.org |

| Aromatic Aldehydes | This compound | Ammonium Acetate / Bismuth Trichloride (solvent-free) | 4-Aryl-2,6-dimethyl-N3,N5-diphenyl-1,4-dihydropyridine-3,5-dicarboxamides | jocpr.com |

This table provides an overview of reaction components for the Hantzsch-type synthesis of dihydropyridines.

Multicomponent Reactions with Aromatic Aldehydes and Cyanomethylene Reagents

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and enhancing atomic economy. ias.ac.in this compound is a key building block in such reactions. When this compound derivatives are reacted with aromatic aldehydes and cyanomethylene reagents like malononitrile, they can yield a variety of heterocyclic compounds. biocrick.comresearch-nexus.netjst.go.jpresearchgate.netnih.gov For instance, the reaction of an this compound derivative with an aromatic aldehyde and malononitrile in the presence of a base catalyst like triethylamine leads to the formation of 4H-pyran derivatives. biocrick.comresearch-nexus.netjst.go.jp This transformation highlights the utility of this compound in generating diverse chemical structures through efficient, one-pot procedures. research-nexus.netresearchgate.net

Table 1: Examples of Multicomponent Reactions Involving this compound

| This compound Derivative | Aldehyde | Cyanomethylene Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Aromatic Aldehydes | Malononitrile | Triethylamine | 4H-Pyran | research-nexus.net |

| This compound | Aromatic Aldehydes | Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine | research-nexus.net |

| This compound | Aromatic Aldehydes | Ethyl Cyanoacetate | Triethylamine | 4H-Pyran | research-nexus.net |

Catalyst-Dependent Product Formation (e.g., Ammonium Acetate)

The outcome of multicomponent reactions involving this compound can be highly dependent on the choice of catalyst. This catalyst-dependent product formation allows for selective synthesis of different heterocyclic scaffolds from the same set of starting materials. A notable example is the reaction of this compound, an aromatic aldehyde, and malononitrile. While triethylamine catalyzes the formation of 4H-pyrans, switching the catalyst to a catalytic amount of ammonium acetate directs the reaction towards the synthesis of 1,4-dihydropyridine derivatives. biocrick.comresearch-nexus.netjst.go.jpnih.gov

Ammonium acetate often serves a dual role as both a reagent and a catalyst in these syntheses. echemcom.com In the Hantzsch dihydropyridine synthesis, for example, ammonium acetate or ammonia acts as the nitrogen source for the pyridine (B92270) ring. nih.gov The reaction is believed to proceed through Knoevenagel condensation and Michael addition to form an enamine, which then undergoes tautomerism and cyclization. nih.gov The use of ammonium acetate is a key feature in many one-pot protocols for synthesizing dihydropyridines and related structures. ias.ac.innih.govscielo.br

Synthesis of Pyridine and Pyridinone Derivatives

This compound is a valuable starting material for the synthesis of various pyridine and pyridinone derivatives. scirp.org Fusing this compound with malononitrile in the presence of ammonium acetate or piperidine (B6355638) can produce pyridone derivatives. ekb.egekb.eg For example, the reaction of an this compound derivative with malononitrile can yield a 2-amino-4-methyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile. scirp.org Similarly, reacting this compound with cyanoacetamide under the same conditions also affords a pyridone derivative. ekb.egekb.eg These reactions demonstrate a straightforward route to functionalized pyridones, which are important structural motifs in medicinal chemistry.

Synthesis of Pyrimidine (B1678525) and Pyrazolopyrimidine Derivatives

The reactivity of this compound extends to the synthesis of pyrimidine and pyrazolopyrimidine derivatives. Treatment of this compound with benzoyl and ethoxy carbonyl isothiocyanates results in the formation of pyrimidine derivatives. ekb.egekb.eg Furthermore, this compound serves as a key intermediate for creating fused pyrazolopyrimidine systems. researchgate.net The reaction of this compound with 5-aminopyrazole derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) structures. ekb.egnanobioletters.comchiet.edu.eg For instance, refluxing 5-aminopyrazole derivatives with this compound in boiling acetic acid has been shown to produce pyrazolo[1,5-a]pyrimidines. ekb.eg However, in some cases, the condensation of this compound with aminopyrazoles may yield acyclic adducts rather than the cyclized pyrazolopyrimidine. scirp.orgoalib.com

Synthesis of Benzothiazole (B30560) Derivatives

This compound is also utilized in the synthesis of benzothiazole derivatives. One method involves the reaction of this compound with o-aminothiophenol. ekb.egekb.eg Another approach to synthesizing benzothiazole-containing compounds is through the condensation of a Knoevenagel condensate of this compound (obtained from a reaction with a substituted benzaldehyde) with 2-aminobenzothiazole. nih.gov This results in Schiff base ligands whose copper complexes have been investigated for their biological activities. nih.gov

Formation of Fused Heterocyclic Systems

The versatility of this compound is further demonstrated in its use for constructing a variety of fused heterocyclic systems. ijirset.com Pyridinethione derivatives, synthesized from this compound, can be reacted with α-haloketones to yield S-alkylated intermediates. tandfonline.comresearchgate.net These intermediates can then be cyclized to form thieno[2,3-b]pyridine (B153569) derivatives. ekb.egtandfonline.comresearchgate.net

Further transformations of these fused systems are also possible. For example, treatment of a 2-amino-4-aryl-6-phenylcarbamoyl-pyridine-3-carbonitrile derivative with hydrazine (B178648) hydrate (B1144303) can afford pyrazolo[3,4-b]pyridine derivatives. ekb.eg Reacting the same starting material with elemental sulfur can lead to the formation of thieno[3,4-c]pyridine (B8695171) derivatives. ekb.eg These examples underscore the utility of this compound as a scaffold for building complex, polycyclic heterocyclic molecules.

Synthesis of Unsymmetrically Substituted Urea (B33335) Derivatives

A notable application of this compound is its role as a masked isocyanate for the synthesis of unsymmetrically substituted ureas. lnu.edu.cnacs.orgdntb.gov.ua In this reaction, this compound reacts with various primary or secondary amines to produce substituted aryl ureas in high yields. lnu.edu.cnacs.org This method provides a practical and general route for preparing these compounds without the need for a catalyst and under relatively mild conditions. lnu.edu.cn This contrasts with earlier methods that required high temperatures and a zeolite catalyst to produce symmetrical ureas. lnu.edu.cn The reaction is believed to proceed through the in-situ liberation of a reactive isocyanate from the this compound substrate. lnu.edu.cnacs.org This approach has been noted as an efficient method for generating unsymmetrical monoaryl substituted ureas. tandfonline.com

Advanced Spectroscopic and Computational Investigations of Acetoacetanilide

Spectroscopic Analysis of Acetoacetanilide (B1666496) and its Derivatives

Spectroscopic methods are instrumental in determining the molecular structure and functional groups present in a compound. For this compound and its derivatives, a combination of vibrational, nuclear magnetic resonance, mass, and UV-Vis spectroscopy has provided a comprehensive understanding of their chemical characteristics.

Vibrational Spectroscopy (FTIR, FT-Raman) and Assignment of Fundamental Modes

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is pivotal for identifying the fundamental vibrational modes of a molecule. nih.goveurjchem.com These methods work on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes. gatewayanalytical.com

A complete vibrational assignment and analysis of the fundamental modes of this compound (AAA) and its derivatives, such as 2-chlorothis compound (2CAAA) and 2-methylthis compound (B8657436) (2MAAA), have been performed. nih.gov The presence of an intramolecular hydrogen bond in this compound and its ortho-substituted derivatives has been confirmed, with the N⋯O distance determined to be approximately 2.7Å. nih.govresearchgate.net

The influence of substituents on the characteristic frequencies of the amide (CONH) group has been a key area of investigation. nih.gov For instance, a blue shift (an increase in frequency) in the amide-II band of 2MAAA is observed by 45-50 cm⁻¹ compared to AAA, indicating that the steric effect of the ortho-methyl group significantly affects the NH bond properties. nih.gov Conversely, the amide-III (C-N stretching) mode is not significantly affected by methyl or chloro substitution. nih.gov However, the amide-V band (NH out-of-plane bending) of 2CAAA is shifted to a higher frequency than that of AAA, highlighting the electronic influence of the chlorine substituent. nih.gov

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

| Vibrational Mode | This compound (AAA) | 2-Chlorothis compound (2CAAA) | 2-Methylthis compound (2MAAA) |

| Amide-II | ~1550 | ~1550 | ~1595-1600 |

| Amide-III | ~1300 | ~1300 | ~1300 |

| Amide-V | Lower Frequency | Higher Frequency | - |

Note: The values are approximate and intended for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. chegg.com The chemical shifts in an NMR spectrum provide valuable information about the electronic structure surrounding the nuclei. mdpi.com

The ¹H and ¹³C NMR chemical shifts of this compound and its derivatives have been experimentally determined and corroborated with theoretical calculations using the gauge-independent atomic orbital (GIAO) method. nih.govresearchgate.net In the ¹H NMR spectrum of this compound, distinct signals can be assigned to the various protons in the molecule, including those of the phenyl group, the methylene (B1212753) group, and the methyl group. chemicalbook.comspectrabase.com For example, the signal for the NH proton typically appears downfield due to its attachment to the electronegative nitrogen atom and its involvement in hydrogen bonding. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the aceto and anilide groups resonate at characteristic downfield positions. researchgate.net The existence of keto-enol tautomerism in this compound can also be investigated using NMR, with distinct signals for the ketonic and enolic carbons confirming the presence of both forms in solution. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |

| NH Proton | ~9.20 | Carbonyl (keto) | ~204.5 |

| Phenyl Protons | ~7.1-7.5 | Carbonyl (amide) | ~163.8 |

| Methylene Protons | ~3.56 | Enolic Carbon | ~155.5 |

| Methyl Protons | ~2.29 | Phenyl Carbons | ~120-140 |

| Methylene Carbon | - | ||

| Methyl Carbon | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. chemicalbook.comresearchgate.net

Mass Spectrometry (LCMS) for Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bu.edu It is highly effective for the identification and characterization of compounds in complex mixtures, including reaction products and degradation products. nih.govlcms.cz

In the context of this compound, LC-MS/MS studies are employed to identify and elucidate the structure of its derivatives and any potential byproducts formed during synthesis or degradation. nih.govresearchgate.net The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. mzcloud.org Further fragmentation of the molecular ion (MS/MS) yields a characteristic pattern of fragment ions that helps in confirming the structure. nih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org These electronic transitions provide insights into the electronic structure and conjugation within the molecule. shu.ac.ukazooptics.com

The UV-Vis spectrum of this compound exhibits absorption bands that can be attributed to specific electronic transitions. scirp.orgrdd.edu.iq The absorption of UV or visible radiation in organic molecules is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk In this compound, the phenyl ring and the carbonyl groups act as chromophores. The electronic transitions observed are generally of the π → π* and n → π* types. shu.ac.uk The π → π* transitions, which are usually more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. shu.ac.uk

Quantum Chemical Studies and Computational Modeling

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for complementing experimental findings and providing a deeper theoretical understanding of the properties of molecules like this compound. wikipedia.org

Density Functional Theory (DFT) Calculations for Structural and Thermodynamic Characteristics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to this compound and its derivatives to calculate their optimized geometries, structural parameters, and thermodynamic properties. nih.goveurjchem.compnrjournal.com

DFT calculations, often using the B3LYP method with various basis sets (e.g., 6-311++G(**), cc-pVTZ), have been successful in predicting structural characteristics that are in good agreement with experimental data. nih.govresearchgate.net These calculations have confirmed the existence of an intramolecular hydrogen bond in this compound. researchgate.net

Furthermore, DFT is used to determine thermodynamic properties such as zero-point vibrational energy, enthalpy, heat capacity, and entropy over a range of temperatures. pnrjournal.commdpi.com The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. nih.govresearchgate.net The energy gap between HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net For this compound, the nN→π*CO interaction between the nitrogen lone pair and the amide CO antibonding orbital has been shown to provide significant stabilization energy. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com

The stabilization energies derived from this interaction for this compound and two of its derivatives are detailed below. nih.gov

| Compound | Stabilization Energy (kJ/mol) |

|---|---|

| This compound (AAA) | 64.75 |

| 2-chlorothis compound (2CAAA) | 62.84 |

| 2-methylthis compound (2MAAA) | 64.18 |

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonds, are fundamental in dictating the conformation and stability of molecules. nih.govmdpi.com In this compound, computational studies have confirmed the presence of an intramolecular hydrogen bond. nih.gov The distance between the nitrogen and oxygen atoms (N⋯O) involved in this bond is calculated to be approximately 2.7Å. nih.gov

While X-ray crystallography shows that this compound exists as the keto-amide tautomer in the solid state, linked by intermolecular hydrogen bonds, the balance between intra- and intermolecular hydrogen bonding can be influenced by substituents on the aryl ring. wikipedia.org Natural bond orbital (NBO) analysis is a computational method used to reveal and quantify these various intramolecular interactions that contribute to the molecule's stability. osti.gov

Analysis of Substituent Effects on Spectroscopic Properties

The introduction of substituent groups to the this compound structure can significantly alter its spectroscopic and electronic properties. rsc.org This is a common strategy for tuning the characteristics of functional molecules. rsc.org

Quantum chemical investigations on 2-chlorothis compound and 2-methylthis compound have demonstrated the influence of these substituents on the vibrational frequencies of the amide group. nih.gov For instance, the amide-V band, which corresponds to the NH out-of-plane bending mode, is shifted to a higher frequency in 2-chlorothis compound compared to the parent this compound, indicating a significant electronic effect from the chlorine substituent. nih.gov Conversely, the steric effect of the ortho-methyl group in 2-methylthis compound leads to a noticeable blue shift (45-50 cm⁻¹) in the amide-II band. nih.gov In the context of dyes derived from this compound, substituents on both the diazo and coupling components affect the resulting color, as measured by the maximum absorption wavelength (λmax). jcsp.org.pk

Computational Studies on Crystal Structures and Non-Linear Optical (NLO) Properties

This compound is recognized as a non-linear optical (NLO) material, making it suitable for applications like frequency doubling. researchgate.netaip.org Computational and experimental studies have elucidated its crystal structure. Single crystals of this compound belong to the orthorhombic crystal system. nih.govresearchgate.net The Kurtz and Perry powder reflection technique has been used to study its second-order NLO properties. osti.gov

Detailed structural parameters have been determined through these studies. nih.govresearchgate.netaip.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Lattice Parameter (a) | 8.686 Å |

| Lattice Parameter (b) | 11.104 Å |

| Lattice Parameter (c) | 19.232 Å |

Note: Lattice parameters can show slight variations between different studies. nih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a reaction, connecting reactants, transition states, and products. rsc.orgrsc.org This analysis has been applied to reactions involving this compound derivatives to validate proposed mechanisms. rsc.orgrsc.orgresearchgate.netnih.gov For example, the mechanism of a bimolecular nucleophilic substitution (Sₙ2) reaction was confirmed using IRC, which provided deep insights into the reaction's pathway and dynamics. rsc.orgrsc.org The IRC calculations trace the progression from reactants to products through various transition states (e.g., TS-I, TS-II, TS-III), clarifying the energetic landscape of the reaction. rsc.orgrsc.org

Gibbs Free Energy Profiles for Reaction Mechanisms